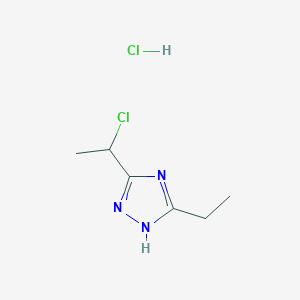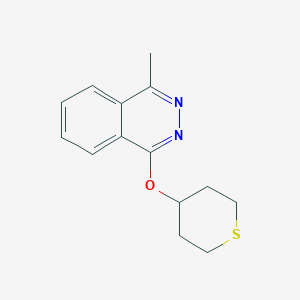
1-Methyl-4-(thian-4-yloxy)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(thian-4-yloxy)phthalazine is a chemical compound that has gained significant attention in scientific research. This compound is a heterocyclic compound that contains a phthalazine ring and a thian-4-yloxy group. The unique structure of this compound makes it an attractive target for research in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Anticancer Activities
Phthalazine derivatives have shown promise in anticancer research due to their ability to inhibit the growth of cancer cells. A study by Li et al. (2006) synthesized novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, with some analogues demonstrating higher activity than cisplatin in in vitro tests against cancer cell lines, highlighting their potential as anticancer agents (Li et al., 2006).
Antimicrobial and Antifungal Activities
New derivatives of phthalazine have been synthesized with notable antimicrobial properties. Önkol et al. (2008) reported the synthesis of new triazole and thiadiazole derivatives of phthalazine, which showed activity against bacteria and fungi, particularly B. subtilis and yeast-like fungi (Önkol et al., 2008). This suggests a potential application in combating microbial infections.
Anticonvulsant Activities
Phthalazin-1(2H)-one derivatives have also been explored for their anticonvulsant activities. Grasso et al. (2000) synthesized a series of novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones, with several derivatives exhibiting significant anticonvulsant activity, outperforming known noncompetitive AMPA receptor antagonists in tests. This indicates their potential use in treating epilepsy or related neurological disorders (Grasso et al., 2000).
Herbicidal Activities
The design and synthesis of phthalazin-1-one derivatives have also shown herbicidal activities. Li et al. (2006) developed 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives with significant enzyme inhibition activity and broad-spectrum herbicidal activities, suggesting their application in agricultural practices (Li et al., 2006).
DNA Interaction Studies
Phthalazine derivatives have also been investigated for their ability to interact with DNA, indicating potential applications in cancer therapy or molecular biology research. Pons et al. (1991) studied the interaction of 1,4-bis(alkylamino)benzo[g]phthalazine derivatives with DNA, suggesting intercalative binding which could be exploited for anticancer activity evaluation (Pons et al., 1991).
Propiedades
IUPAC Name |
1-methyl-4-(thian-4-yloxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-12-4-2-3-5-13(12)14(16-15-10)17-11-6-8-18-9-7-11/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGXVWFRTTXBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

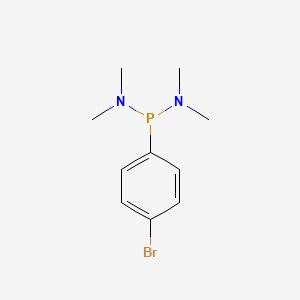
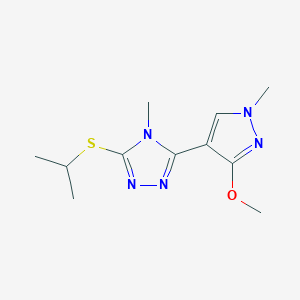
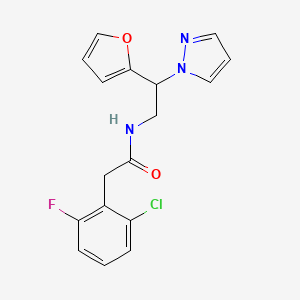
![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate](/img/structure/B2748366.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2748367.png)
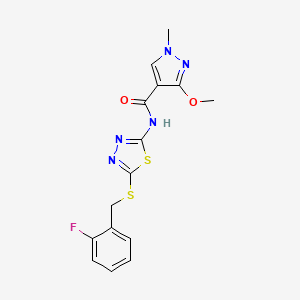
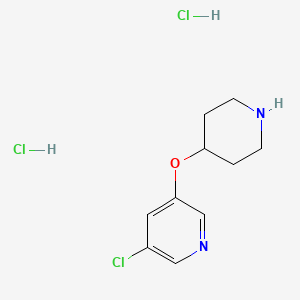

![3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748372.png)

![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)

![N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748380.png)
